FSH Receptor Binding Potency: 2-Methyl-3-CN Scaffold vs. 2-Amino Analog — Indication-Specific Target Engagement
The 2-methyl-4-phenyl-5-oxo-hexahydroquinoline scaffold bearing a 3-carbonitrile group (Z = CN) is explicitly claimed in US 8,017,782 as an FSH receptor modulator, with a required EC₅₀ < 10⁻⁸ M in the FSH receptor binding assay (Example 33) [1]. The 2-amino analog (2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile) has no reported FSH receptor activity; its primary documented bioactivity is antifungal, with MIC values against Candida albicans, Cryptococcus neoformans, and Fusarium oxysporum reported by Gholap et al. (2007) [2]. This represents a complete indication-level divergence driven by the 2-methyl vs. 2-amino substitution.
| Evidence Dimension | Primary biological target & potency threshold |
|---|---|
| Target Compound Data | FSH receptor binding: EC₅₀ < 10⁻⁸ M (patent claim scope); no antifungal activity reported |
| Comparator Or Baseline | 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: no FSH receptor activity reported; antifungal MIC values (C. albicans, C. neoformans, F. oxysporum) from Gholap 2007 |
| Quantified Difference | Target profile divergence: FSH receptor (2-CH₃) vs. fungal pathogens (2-NH₂); no overlapping indication |
| Conditions | FSH receptor binding assay per US 8,017,782 Example 33; antifungal MIC per CLSI broth microdilution in Gholap 2007 |
Why This Matters
A procurement decision for an FSH receptor antagonist program or infertility drug discovery effort must select the 2-methyl-3-CN scaffold over the 2-amino analog; the latter is biologically irrelevant to this indication.
- [1] Karstens WFJ, Timmers CM. 4-Phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives as medicaments for the treatment of infertility. US Patent 8,017,782 (issued 2011-09-13); see lines 153–161 for Z = CN and EC₅₀ < 10⁻⁸ M binding assay specification. View Source
- [2] Gholap AR, Toti KS, Shirazi F, Kumari R, Bhat MK, Deshpande MV, Srinivasan KV. Synthesis and evaluation of antifungal properties of a series of the novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues. Bioorganic & Medicinal Chemistry, 2007, 15(21): 6705–6715. DOI: 10.1016/j.bmc.2007.08.009. View Source
